molecular formula C12H21NO5 B1293150 (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid CAS No. 711017-85-5

(S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Cat. No.: B1293150
CAS No.: 711017-85-5
M. Wt: 259.3 g/mol
InChI Key: MAJWUTNRLZHCBX-VIFPVBQESA-N
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid” is a chemical compound with the CAS Number 711017-85-5 . It has a molecular weight of 259.30 and a molecular formula of C12H21NO5 . This compound is typically stored in a dry environment at 2-8°C .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 259.3 . It is a solid substance . The compound is stored in a sealed, dry environment at 2-8°C . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Quantitative Analysis of the tert-Butyloxycarbonyl Group

The tert-butyloxycarbonyl group, a prominent feature in (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is quantitatively analyzed in amino acids and peptides through a method involving perchloric acid in acetic acid. This process enables the accurate determination of the tert-butyloxycarbonyl derivative, highlighting its significance in scientific research for the precise measurement of this protective group in complex molecules (Ehrlich-Rogozinski, 1974).

Synthesis and Chemical Transformations

The compound has been utilized in various synthetic pathways, demonstrating its versatility in organic synthesis. For example, it acts as a precursor in the synthesis of complex molecules, such as methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]-acetate, showcasing the compound's role in the formation of structurally diverse chemical entities with potential applications in medicinal chemistry and materials science (Zhang Guo-fu, 2012).

N-tert-Butoxycarbonylation of Amines

The compound's tert-butyloxycarbonyl group is essential for the N-tert-butoxycarbonylation of amines, a critical step in the synthesis of N-Boc protected amino acids. This process is vital for peptide synthesis, demonstrating the compound's importance in preparing peptides and proteins for biological and pharmaceutical applications. The use of H3PW12O40 as a catalyst in this reaction emphasizes the ongoing search for efficient and environmentally friendly catalytic methods in organic synthesis (Heydari et al., 2007).

Improvements in Selectivity and Efficiency

Advances in the methodology for removing the tert-butyloxycarbonyl group have been developed to increase selectivity and efficiency. These improvements are crucial for the synthesis of peptides and proteins, where the selective removal of protective groups without affecting other functional groups is essential. The development of more selective conditions for deprotecting tert-butyloxycarbonyl-protected amines highlights the ongoing efforts to refine synthetic methodologies for complex organic molecules (Bodanszky & Bodanszky, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)8-4-6-17-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJWUTNRLZHCBX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649517
Record name (2S)-[(tert-Butoxycarbonyl)amino](oxan-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

711017-85-5
Record name (2S)-[(tert-Butoxycarbonyl)amino](oxan-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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